molecular formula C7H9NO2 B3246102 1-(Pyridin-4-YL)ethane-1,2-diol CAS No. 1750-96-5

1-(Pyridin-4-YL)ethane-1,2-diol

Cat. No. B3246102
CAS RN: 1750-96-5
M. Wt: 139.15
InChI Key: SYNOTUYVMZZAAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Pyridin-4-YL)ethane-1,2-diol involves the reaction of 2-pyridinecarboxaldehyde with 2-pyridinemethanol at elevated temperatures (around 140°C) without the need for a catalyst or solvent. The resulting compound, 2-hydroxy-[1,2-di(pyridin-4-yl)]ethane-1-one , is then treated with ethyl acetate to yield 1,2-di(pyridin-4-yl)ethane-1,2-dione. Further dissolution in methanol leads to the formation of 1,2-dimethoxy-1,2-di(pyridin-4-yl)-1,2-ethanediol .


Molecular Structure Analysis

The molecular structure of 1-(Pyridin-4-YL)ethane-1,2-diol consists of a five-membered imidazole ring with two nitrogen atoms. The compound crystallizes in the monoclinic system, belonging to the P2₁/n space group. The asymmetric unit comprises two molecules of 1,2-dimethoxy-1,2-di(pyridin-4-yl)-1,2-ethanediol. Although the di-hemiketal form is obtained in crystal form, it is unstable and converts back to the original diketone .


Chemical Reactions Analysis

  • Oxidative Cleavage : 1,2-di(pyridin-4-yl)ethane-1,2-diol can undergo oxidative cleavage to yield aldehydes and ketones. Lead tetraacetate or periodic acid can mediate this reaction .
  • Antimicrobial Potential : Some derivatives of 1,2-di(pyridin-4-yl)ethane-1,2-diol exhibit biological activities such as antibacterial, antifungal, and antiviral properties .

Physical And Chemical Properties Analysis

  • Stability : The di-hemiketal form is unstable and converts back to the original diketone .

properties

IUPAC Name

1-pyridin-4-ylethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-5-7(10)6-1-3-8-4-2-6/h1-4,7,9-10H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNOTUYVMZZAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-4-YL)ethane-1,2-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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